molecular formula C8H15BrO2 B14670186 Methyl 5-bromo-2-ethylpentanoate CAS No. 42998-01-6

Methyl 5-bromo-2-ethylpentanoate

Cat. No.: B14670186
CAS No.: 42998-01-6
M. Wt: 223.11 g/mol
InChI Key: ZXRXCAZCLFGQFZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-ethylpentanoate (CAS: 42998-01-6) is a brominated methyl ester with the molecular formula C₈H₁₅BrO₂ and an average molecular mass of 223.110 g/mol . Its monoisotopic mass is 222.025542 g/mol, and it features a branched alkyl chain with a bromine atom at the C5 position and an ethyl group at C2. The compound lacks defined stereocenters, simplifying its stereochemical profile compared to chiral analogs.

As a methyl ester, it is structurally categorized by the ester functional group (RCOOR'), where the R group is a substituted pentanoate chain.

Properties

CAS No.

42998-01-6

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

methyl 5-bromo-2-ethylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(5-4-6-9)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

ZXRXCAZCLFGQFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-ethylpentanoate can be synthesized through several methods. One common method involves the bromination of 2-ethylpentanoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-ethylpentanoate undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

Methyl 5-bromo-2-ethylpentanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-ethylpentanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s functional properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between Methyl 5-bromo-2-ethylpentanoate and related methyl esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Source
This compound C₈H₁₅BrO₂ 223.11 Bromo (C5), ethyl (C2) Synthetic intermediate; bromine enables SN2 reactions
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone Plant resin component; GC analysis marker
Methyl salicylate C₈H₈O₃ 152.15 Hydroxyl (ortho to ester) Fragrance, topical analgesic; volatile
(2S,3S)-Methyl 5-Mercapto-3-methyl-2-(trifluoroacetamido)pentanoate C₉H₁₄F₃NO₃S 273.27 Mercapto (C5), trifluoroacetamido Chiral building block; sulfur participates in redox reactions
Key Observations:

Substituent Influence on Reactivity: The bromine in this compound enhances its electrophilicity, making it suitable for substitution reactions (e.g., Suzuki coupling) . In contrast, the mercapto (-SH) group in the compound from introduces nucleophilic character, enabling thiol-ene or disulfide bond formation .

Molecular Weight and Volatility: Methyl salicylate (152.15 g/mol) is significantly lighter and more volatile than this compound (223.11 g/mol), explaining its use in fragrances . Diterpene-based esters (e.g., sandaracopimaric acid methyl ester, 316.48 g/mol) exhibit higher molecular weights due to complex cyclic structures, limiting their volatility .

Stereochemical Complexity: Unlike the chiral compound in , this compound lacks stereocenters, simplifying its synthesis and purification .

Physical and Chemical Property Trends

  • Boiling Point: Bromine’s high atomic mass and polarizability likely elevate the boiling point compared to non-halogenated esters (e.g., methyl salicylate boils at ~222°C) .
  • Solubility : The ethyl group reduces polarity, decreasing water solubility relative to hydroxyl-containing analogs like methyl salicylate.
  • Reactivity : Bromine’s leaving-group ability contrasts with the stability of diterpene esters, which resist hydrolysis due to steric protection .

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